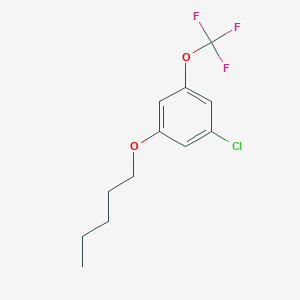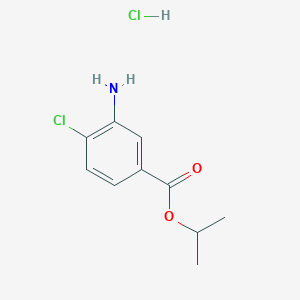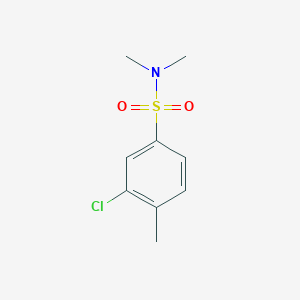
1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring that is substituted with two chlorine atoms and one fluorine atom
準備方法
The synthesis of 1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene typically involves the following steps:
Bromination: The starting material, 2,3-dichloro-4-fluorophenol, is subjected to bromination to introduce a bromine atom at the desired position.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydroxide.
Halogen Exchange: The bromine atom is then replaced with a fluorine atom through a halogen exchange reaction using a fluorinating agent like potassium fluoride.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding phenol.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: The compound is used in studies to understand the interactions of aromatic ethers with biological systems.
作用機序
The mechanism of action of 1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The benzyloxy group can be oxidized or reduced, affecting the overall reactivity of the compound.
類似化合物との比較
1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene can be compared with similar compounds such as:
1-(Benzyloxy)-2,3-dichlorobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-(Benzyloxy)-4-fluorobenzene: Lacks the chlorine atoms, resulting in different chemical properties and uses.
1-(Benzyloxy)-2,3-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
2,3-dichloro-1-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHOMUPMCPLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B8031921.png)

